3-((4-isopropylphenyl)sulfonyl)-N-phenethylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
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Description
3-((4-isopropylphenyl)sulfonyl)-N-phenethylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a useful research compound. Its molecular formula is C24H23N5O2S2 and its molecular weight is 477.6. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Urea Transporter B (UT-B) . UT-B is a protein that facilitates the transport of urea across the cell membrane. It plays a crucial role in the urinary concentration mechanism and is expressed in various tissues including erythrocytes, testis, and kidney.
Mode of Action
The compound acts as a reversible inhibitor of UT-B . It targets an intracellular site of UT-B in a urea-competitive manner . This means that the compound binds to the same site as urea on the UT-B transporter, thereby blocking the transport of urea across the cell membrane.
Biochemical Pathways
By inhibiting UT-B, the compound disrupts the urea cycle, a series of biochemical reactions that produce urea from ammonia. This results in a decrease in the reabsorption of urea in the kidney, leading to an increase in urinary urea concentration .
Result of Action
The inhibition of UT-B by the compound leads to a decrease in the maximum urinary concentration of urea and an increase in urination volume . This suggests that the compound could potentially be used as a diuretic.
Properties
IUPAC Name |
N-(2-phenylethyl)-10-(4-propan-2-ylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2S2/c1-16(2)18-8-10-19(11-9-18)33(30,31)24-23-26-22(25-14-12-17-6-4-3-5-7-17)21-20(13-15-32-21)29(23)28-27-24/h3-11,13,15-16H,12,14H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFQOWYCSRYOBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NCCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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